

Target Identification using Affinity-Based Proteomics

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Compound of Interest

Compound Name: *RSH-7*

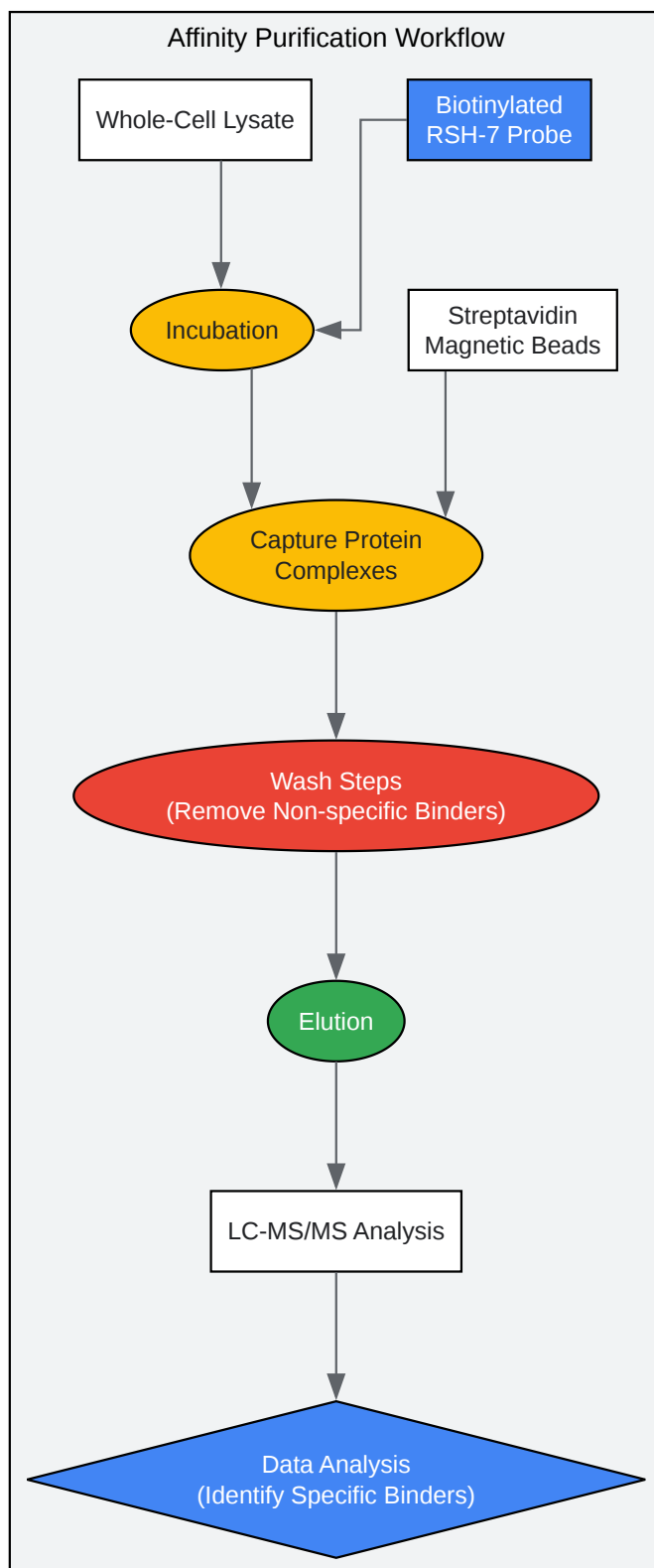
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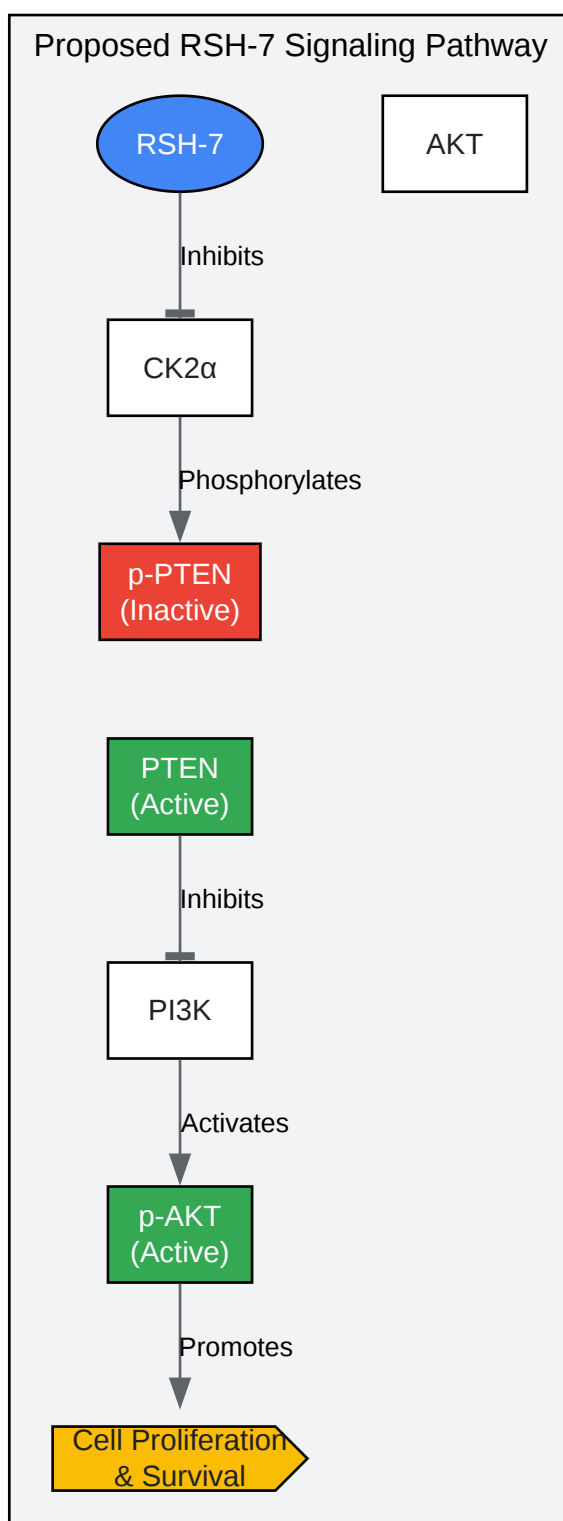
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The primary strategy for identifying the molecular target of **RSH-7** involved the synthesis of a biotinylated **RSH-7** probe for affinity purification, followed by mass spectrometry-based protein identification. This unbiased approach aimed to isolate binding partners from whole-cell lysates.

Experimental Workflow

The workflow began with the incubation of the biotinylated **RSH-7** probe with cell lysate, followed by capture of the probe-protein complexes using streptavidin-coated magnetic beads. After stringent washing steps to remove non-specific binders, the enriched proteins were eluted and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A parallel control experiment using free biotin was conducted to distinguish specific binders from background proteins.





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